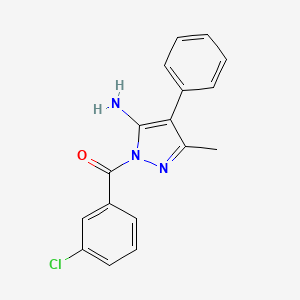![molecular formula C17H16N4OS B5540685 5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole compounds involves a variety of methods. For instance, the synthesis of a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, has been theoretically analyzed showing that the synthesis is energetically feasible at room temperature as the reaction is exothermic and spontaneous. This suggests that similar methods could be applicable for synthesizing 5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol with appropriate modifications (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and varied. Theoretical and experimental studies, such as density functional theory (DFT) calculations and X-ray crystallography, provide insights into their molecular geometry, electronic structure, and intermolecular interactions. For instance, studies on triazole compounds have shown detailed geometric and electronic structures, aiding in understanding their chemical behavior and reactivity (Shukla et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, contributing to their diverse applications. For example, reactions involving 1,2,4-triazole-3-thiols with different halides and esters have been explored, leading to new derivatives with potential biological activities. These reactions are crucial for functionalizing the triazole core, extending its utility and applications (Kaldrikyan et al., 2016).
Applications De Recherche Scientifique
Anticancer Activity
A study by Bekircan et al. (2008) involved the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for their anticancer activity against a panel of 60 cancer cell lines. The research identified several compounds exhibiting potent anticancer properties across a range of cancer types, demonstrating the potential of triazole derivatives in cancer treatment (Bekircan et al., 2008).
Corrosion Inhibition
Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles, including derivatives similar to the compound , as corrosion inhibitors for mild steel in hydrochloric acid solution. One derivative exhibited remarkable inhibition performance, demonstrating the potential of these compounds in protecting metals against corrosion (Ansari et al., 2014).
Molecular Interactions and Properties
Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and explored their molecular interactions through crystal and powder X-ray diffraction. The study provided insights into the chemical behavior and potential applications of triazole derivatives in the field of molecular engineering and drug design (Shukla et al., 2014).
Biological Activity Prediction
Srivastava et al. (2016) conducted a theoretical analysis on the synthesis of a new triazole compound, exploring its biological activity predictions. The study indicated that triazole derivatives could act as potential inhibitors of specific enzymes, highlighting their relevance in designing new therapeutic agents (Srivastava et al., 2016).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, many triazole derivatives have been found to have antimicrobial, antifungal, and anticancer activities . The mechanism of action in these cases often involves interaction with biological macromolecules, such as proteins or DNA .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-16-19-20-17(23)21(16)18-12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3,(H,20,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUIOKQBDVLDFU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
